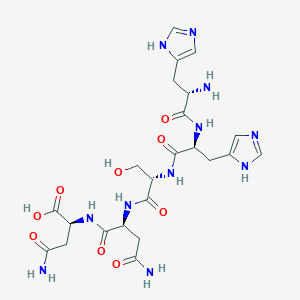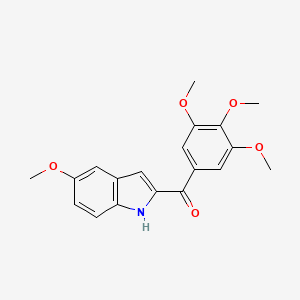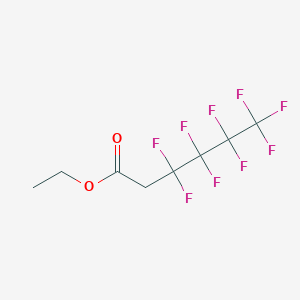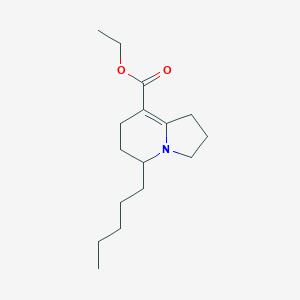
2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of an amino acid derivative with a suitable carbonyl compound in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more complex structures or breaking down into simpler molecules.
Reduction: Reduction reactions could be used to modify the functional groups within the compound, altering its reactivity and properties.
Substitution: Substitution reactions, where one functional group is replaced by another, are common in the modification of heterocyclic compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted oxazine derivatives or breakdown products.
科学的研究の応用
Chemistry
In chemistry, “2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” might be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, including as drugs for treating various diseases.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
作用機序
The mechanism of action for “2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering cellular processes. In a chemical context, its reactivity would be influenced by the electronic and steric properties of its functional groups.
類似化合物との比較
Similar Compounds
2H-1,3-Oxazine-2,4(3H)-dione: A simpler analog without the phenylamino group.
1,3-Oxazolidine-2,4-dione: Another heterocyclic compound with similar structural features.
2H-1,3-Benzoxazine: A related compound with a benzene ring fused to the oxazine ring.
Uniqueness
“2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” is unique due to the presence of the phenylamino group, which can significantly alter its chemical and biological properties compared to its simpler analogs.
特性
CAS番号 |
189322-90-5 |
|---|---|
分子式 |
C10H10N2O3 |
分子量 |
206.20 g/mol |
IUPAC名 |
3-anilino-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c13-9-6-7-15-10(14)12(9)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2 |
InChIキー |
GNWVEZIIEVVSGI-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)N(C1=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile](/img/structure/B14253338.png)



![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B14253366.png)
![4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate](/img/structure/B14253367.png)
![4-(4-Chlorophenyl)sulfonyl-1-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B14253386.png)
